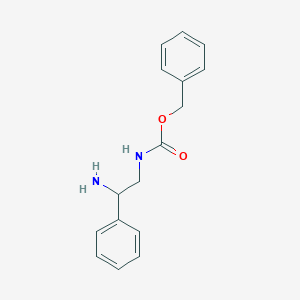

Benzyl N-(2-amino-2-phenylethyl)carbamate

Vue d'ensemble

Description

Benzyl N-(2-amino-2-phenylethyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This particular compound features a benzyl group attached to the nitrogen atom of the carbamate, and a 2-amino-2-phenylethyl group attached to the nitrogen atom of the carbamate.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Curtius Rearrangement: One common method for synthesizing carbamates is through the Curtius rearrangement. This involves the thermal decomposition of an acyl azide to form an isocyanate intermediate, which then reacts with an alcohol to form the carbamate.

Chloroformate Method: Another method involves the reaction of chloroformates with amines.

Industrial Production Methods:

Catalytic Hydrogenation: Industrially, benzyl carbamates can be produced by catalytic hydrogenation of benzyl isocyanates in the presence of an alcohol. This method is efficient and scalable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Benzyl N-(2-amino-2-phenylethyl)carbamate can undergo oxidation reactions, particularly at the benzylic position.

Reduction: The compound can also undergo reduction reactions.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Enzyme Inhibition

Benzyl N-(2-amino-2-phenylethyl)carbamate has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Recent studies have shown that derivatives of phenyl carbamates exhibit promising inhibitory activities against these enzymes, which are critical targets for treating neurodegenerative diseases like Alzheimer's. For instance, certain derivatives demonstrated a three-fold higher inhibitory activity towards BChE compared to standard inhibitors .

1.2 Neuroprotective Effects

Research indicates that aromatic carbamates, including this compound, possess neuroprotective properties. A study highlighted the compound's ability to rescue neurons from apoptosis induced by etoposide, suggesting its potential as a therapeutic agent in neurodegenerative diseases. The mechanism involves modulating the Bcl-2/Bax ratio and activating autophagy pathways .

1.3 Drug Development

The compound's structural features allow it to interact favorably with biological targets, making it a candidate for drug development. Its amino group can form hydrogen bonds with proteins, enhancing binding affinity to target sites involved in various diseases. This characteristic positions it well for further exploration in pharmacological contexts.

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex molecules with specific functionalities. This versatility is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

2.2 Synthesis Techniques

The synthesis typically involves the condensation of 2-amino-1-phenylethanol with benzyl chloroformate under basic conditions, utilizing triethylamine or sodium hydroxide as catalysts. The resulting product can be purified through recrystallization or chromatography. Continuous flow reactors have also been suggested to enhance production efficiency by providing better control over reaction conditions.

Agricultural Chemistry

3.1 Insecticides and Herbicides

Carbamates are widely recognized for their applications as insecticides and herbicides. Research into new carbamate-based pesticides aims to develop compounds that are both effective and environmentally friendly. this compound's reactivity profile may lend itself to the design of novel agricultural chemicals that target specific pests while minimizing ecological impact.

Case Study 1: Neuroprotective Activity

A study published in Nature explored the neuroprotective effects of various aromatic carbamates, including derivatives of this compound, on human induced pluripotent stem cells (iPSCs). The results indicated a significant reduction in etoposide-induced apoptosis at low concentrations (100 nM), showcasing the compound's potential for CNS therapeutics .

Case Study 2: Synthesis Optimization

Research conducted on optimizing the synthesis of this compound demonstrated that using continuous flow reactors improved yield and purity compared to traditional batch methods. This advancement highlights the compound's industrial relevance and potential for scalable production.

Mécanisme D'action

Mechanism:

Enzyme Inhibition: Benzyl N-(2-amino-2-phenylethyl)carbamate inhibits enzymes by forming a stable carbamate-enzyme complex. This prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity.

Molecular Targets: The primary molecular targets are enzymes with active sites that can form stable complexes with carbamates, such as acetylcholinesterase.

Comparaison Avec Des Composés Similaires

Ethyl N-(2-amino-2-phenylethyl)carbamate: Similar structure but with an ethyl group instead of a benzyl group.

Methyl N-(2-amino-2-phenylethyl)carbamate: Similar structure but with a methyl group instead of a benzyl group.

Phenyl N-(2-amino-2-phenylethyl)carbamate: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness:

Benzyl Group: The presence of the benzyl group in Benzyl N-(2-amino-2-phenylethyl)carbamate provides unique steric and electronic properties that can influence its reactivity and interactions with enzymes, making it distinct from its analogs.

Activité Biologique

Benzyl N-(2-amino-2-phenylethyl)carbamate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula . Its structure comprises:

- Amino Group : Facilitates interactions with biological targets.

- Benzyl Group : Provides unique steric and electronic properties.

- Carbamate Group : Imparts pharmacological characteristics and aids in enzyme interactions.

The primary mechanism of action for this compound involves enzyme inhibition. It forms stable complexes with enzymes, particularly acetylcholinesterase, preventing substrate interaction and thus inhibiting enzymatic activity. This property is crucial in developing therapeutic agents targeting central nervous system disorders.

1. Enzyme Inhibition

This compound exhibits notable inhibition of various enzymes, including acetylcholinesterase, which is essential for neurotransmission. The inhibition mechanism typically involves the formation of a carbamate-enzyme complex that obstructs the active site.

2. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest its potential as an antibacterial agent.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 40 - 50 | E. faecalis, P. aeruginosa |

3. Anticancer Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : Inhibition of kinases regulating cell cycle progression.

- Induction of Apoptosis : Activation of caspases leading to programmed cell death.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Enzyme Inhibition Studies : A study demonstrated that compounds similar to this compound effectively inhibited acetylcholinesterase, supporting its potential use in treating neurodegenerative diseases .

- Antimicrobial Efficacy : Research published in Molecules highlighted the compound's antibacterial properties against E. faecalis and P. aeruginosa, indicating its potential therapeutic applications in infectious diseases .

- Anticancer Research : Investigations into the compound's anticancer effects revealed its ability to trigger apoptosis in various cancer cell lines, suggesting further exploration for oncological therapies .

Propriétés

IUPAC Name |

benzyl N-(2-amino-2-phenylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGWXRXVMOOPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597406 | |

| Record name | Benzyl (2-amino-2-phenylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041261-05-5 | |

| Record name | Benzyl (2-amino-2-phenylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.